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Compound of Interest

Compound Name: N-oleoyl alanine

Cat. No.: B593703 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the endogenous N-acyl amino acid, N-
oleoyl alanine, and synthetic cannabinoid receptor agonists (SCRAs). The information

presented is curated for researchers, scientists, and professionals in drug development,

offering a clear overview of their distinct pharmacological profiles, mechanisms of action, and

potential therapeutic implications.

Introduction
N-oleoyl alanine and synthetic cannabinoid receptor agonists (SCRAs) both interact with the

broader endocannabinoid system, yet their mechanisms of action and physiological effects

diverge significantly. SCRAs, such as JWH-018 and CP-55,940, are potent, direct agonists of

the canonical cannabinoid receptors, CB1 and CB2. In contrast, N-oleoyl alanine, an

endogenous lipid mediator, exhibits a more nuanced pharmacological profile, with its effects

likely mediated through indirect modulation of the endocannabinoid system and interaction with

other receptor targets. This guide will dissect these differences, supported by available

experimental data, to provide a comprehensive understanding of these two classes of

compounds.

Comparative Pharmacological Data
The following tables summarize the quantitative data available for N-oleoyl alanine and

representative SCRAs. It is important to note that direct comparative studies are scarce, and
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the data presented is a synthesis of findings from various sources.

Table 1: Cannabinoid Receptor (CB1 & CB2) Binding Affinity and Efficacy

Compound Target
Binding
Affinity (K_i)

Efficacy Citation(s)

N-oleoyl alanine CB1 / CB2
Very low / Not

reported

Likely negligible

direct agonism
[1][2]

JWH-018 CB1 9.00 ± 5.00 nM

Full Agonist

(EC_50 = 102

nM)

[3][4]

CB2 2.94 ± 2.65 nM

Full Agonist

(EC_50 = 133

nM)

[3]

CP-55,940 CB1 0.58 nM Full Agonist [5][6]

CB2 0.68 nM Full Agonist [5][6]

Table 2: Activity at Other Receptor Targets

Compound Target Action
Potency /
Efficacy

Citation(s)

N-oleoyl alanine PPARα Agonist
Activates at ~50

µM
[2][7]

FAAH Inhibitor

Weak, ~40%

inhibition at 10

µM

[2]

GPR18 Putative Ligand - [8]

GPR55 Putative Ligand - [8]

CP-55,940 GPR55
Antagonist /

Partial Agonist
- [6]
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Signaling Pathways and Mechanisms of Action
The fundamental difference between N-oleoyl alanine and SCRAs lies in their interaction with

cellular signaling pathways.

Synthetic Cannabinoid Receptor Agonists (SCRAs)
SCRAs like JWH-018 and CP-55,940 are potent, full agonists at CB1 and CB2 receptors.[3][5]

Their high affinity and efficacy lead to a strong activation of the canonical cannabinoid signaling

cascade. This primarily involves the activation of G_i/o proteins, which in turn leads to the

inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine

monophosphate (cAMP) levels.[9][10] Activation of G_i/o also leads to the modulation of

various ion channels, including the inhibition of N- and Q-type calcium channels and the

activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[10][11] This

concerted action at the cellular level results in a general dampening of neuronal activity, which

underlies the potent psychoactive effects of these compounds.

Synthetic Cannabinoid
(e.g., JWH-018, CP-55,940) CB1/CB2 ReceptorBinds & Activates G_i/o ProteinActivates

Adenylyl CyclaseInhibits

Ion Channels
(Ca²⁺↓, K⁺↑)

Modulates

↓ cAMP

↓ Neuronal Activity
& Neurotransmitter Release

Indirect Endocannabinoid Modulation

Direct Receptor Activation

N-oleoyl alanine FAAHWeakly Inhibits ↑ Anandamide (AEA) CB1/CB2 ReceptorsActivates

N-oleoyl alanine

PPARα
Activates

GPR18 / GPR55
(Putative)Binds (Putative)

Gene Expression
(Lipid Metabolism,

Inflammation)

Downstream Signaling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2219524/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2219524/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11325338/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11325338/
https://www.smolecule.com/products/s903686
https://www.mdpi.com/1422-0067/21/17/6115
https://www.researchgate.net/publication/343864925_Molecular_Pharmacology_of_Synthetic_Cannabinoids_Delineating_CB1_Receptor-Mediated_Cell_Signaling
https://pmc.ncbi.nlm.nih.gov/articles/PMC8374946/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8374946/
https://www.benchchem.com/product/b593703#n-oleoyl-alanine-versus-synthetic-cannabinoid-receptor-agonists
https://www.benchchem.com/product/b593703#n-oleoyl-alanine-versus-synthetic-cannabinoid-receptor-agonists
https://www.benchchem.com/product/b593703#n-oleoyl-alanine-versus-synthetic-cannabinoid-receptor-agonists
https://www.benchchem.com/product/b593703#n-oleoyl-alanine-versus-synthetic-cannabinoid-receptor-agonists
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b593703?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

